Cetiedil
Overview
Description
Cetiedil is a compound known for its vasodilatory and anti-sickling properties. It is primarily used in the treatment of sickle cell anemia and has shown potential in various other medical applications. The chemical formula of this compound is C20H31NO2S, and it has a molar mass of 349.53 g/mol .
Preparation Methods
Cetiedil can be synthesized through several methods. One common synthetic route involves the Clemmensen reduction of 3-thienylcyclohexyl-glycolic acid to produce cyclohexyl(thiophen-3-yl)acetic acid. This intermediate is then esterified with 1-(2-chloroethyl)azepane to yield this compound . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
Cetiedil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed studies on the oxidation products are limited.
Reduction: The Clemmensen reduction is a key step in its synthesis.
Substitution: Esterification is a crucial substitution reaction in the preparation of this compound.
Common reagents used in these reactions include reducing agents like zinc amalgam for Clemmensen reduction and esterification agents like 1-(2-chloroethyl)azepane. The major products formed from these reactions are intermediates like cyclohexyl(thiophen-3-yl)acetic acid and the final product, this compound .
Scientific Research Applications
Cetiedil has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying esterification and reduction reactions.
Industry: This compound’s synthesis and production methods are of interest in pharmaceutical manufacturing.
Mechanism of Action
Cetiedil exerts its effects primarily by inhibiting the activities of Na+, K+, and Ca2+, Mg2±ATPases in erythrocyte membranes. This inhibition alters ion transport across the membrane, leading to changes in cell shape and function. The compound also affects the permeability of the erythrocyte membrane to cations and anions, contributing to its anti-sickling properties .
Comparison with Similar Compounds
Cetiedil is unique in its dual action as a vasodilator and anti-sickling agent. Similar compounds include:
Triarylmethane derivatives: These compounds also inhibit Ca2±activated K+ channels but differ in their chemical structure and specific biological activities.
Other vasodilators: Compounds like isosorbide mononitrate share vasodilatory properties but lack anti-sickling effects.
This compound’s combination of properties makes it particularly valuable in treating sickle cell anemia, setting it apart from other vasodilators and ion channel inhibitors .
Biological Activity
Cetiedil, a compound primarily known for its use in treating sickle cell disease, exhibits a range of biological activities that are significant in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on calcium-dependent processes, and potential therapeutic applications.
This compound acts as an inhibitor of calmodulin (CaM), a calcium-binding messenger protein that plays a crucial role in various cellular processes. Research indicates that this compound inhibits the activity of enzymes stimulated by calmodulin, such as Ca2+-ATPase, which is essential for calcium transport across cell membranes. This inhibition occurs competitively, suggesting that this compound can effectively displace CaM from its binding sites on target proteins .
Inhibition Studies
Inhibition studies have shown that this compound can significantly reduce CaM-stimulated Ca2+-ATPase activity in erythrocyte membranes. The inhibitory concentration (IC50) values for this compound range from 39 to 53 µM, indicating moderate potency compared to other calmodulin inhibitors like trifluoperazine and bepridil .
Pharmacological Effects
This compound has been studied for its effects on various physiological processes:
- Calcium Transport : this compound decreases calcium transport in erythrocytes by inhibiting calmodulin-dependent pathways. This action is particularly relevant in the context of sickle cell disease, where abnormal red blood cell function is a key concern .
- Acetylcholine Uptake : this compound has been identified as a potent inhibitor of acetylcholine uptake into synaptic vesicles. This property may have implications for neuromuscular transmission and could be explored for potential therapeutic uses in neurological disorders .
Sickle Cell Disease
This compound's primary clinical application has been in the management of sickle cell disease. A study indicated that this compound can improve red blood cell deformability and reduce sickling episodes by modulating calcium dynamics within erythrocytes. The compound's ability to inhibit calmodulin-related pathways is believed to play a significant role in enhancing the fluidity of sickled cells .
Research Findings
A series of experiments have demonstrated that this compound not only inhibits calmodulin but also influences other signaling pathways involved in cellular stress responses. For instance, this compound's modulation of intracellular calcium levels can affect the differentiation of myofibroblasts, which are implicated in fibrotic diseases .
Comparative Analysis with Other Compounds
To better understand this compound's biological activity, it is useful to compare it with other known calmodulin inhibitors:
Compound | IC50 (µM) | Mechanism | Clinical Use |
---|---|---|---|
This compound | 39-53 | Competitive inhibition of CaM | Sickle cell disease |
Trifluoperazine | 13-14 | Competitive inhibition of CaM | Antipsychotic |
Bepridil | 17-19 | Competitive inhibition of CaM | Antianginal |
This table illustrates that while this compound is less potent than trifluoperazine and bepridil regarding calmodulin inhibition, its unique properties make it valuable in specific clinical contexts.
Properties
IUPAC Name |
2-(azepan-1-yl)ethyl 2-cyclohexyl-2-thiophen-3-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO2S/c22-20(23-14-13-21-11-6-1-2-7-12-21)19(18-10-15-24-16-18)17-8-4-3-5-9-17/h10,15-17,19H,1-9,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNICIJVQJJHHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCOC(=O)C(C2CCCCC2)C3=CSC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16199-90-9 (hydrochloride), 16286-69-4 (citrate[1:1]) | |
Record name | Cetiedil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014176104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70864474 | |
Record name | Cetiedil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70864474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14176-10-4 | |
Record name | Cetiedil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14176-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cetiedil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014176104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cetiedil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13753 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cetiedil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70864474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cetiedil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.556 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CETIEDIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/621RT200TO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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